molecular formula C22H20BrN3O2S2 B2909017 N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-50-4

N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2909017
CAS No.: 877653-50-4
M. Wt: 502.45
InChI Key: SBKIKFFCTUWPDM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural attributes include:

  • Thioacetamide linkage: A sulfur atom bridges the pyrimidinone core and the acetamide moiety.
  • Substituents: A 3,5-dimethylphenyl group at position 3 of the pyrimidine ring and a 4-bromophenyl group attached via the acetamide nitrogen.
  • Electrophilic character: The bromine atom on the phenyl group enhances molecular weight and may influence binding interactions in biological systems.

The compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKIKFFCTUWPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure

The molecular formula for this compound is C26H24BrN3O2S2C_{26}H_{24}BrN_{3}O_{2}S_{2}. Its structure includes a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against cancer cell lines such as Mia PaCa-2 and PANC-1.
  • IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance or diminish biological activity. For example:

  • Bromine Substitution : The presence of the bromine atom significantly increases the lipophilicity and cellular uptake.
  • Dimethyl Substituents : The 3,5-dimethylphenyl group enhances selectivity for cancer cells over normal cells.

Case Studies

  • Study on Antitumor Efficacy : A study published in ACS Chemical Biology reported that this compound showed superior efficacy compared to traditional chemotherapeutics when tested in vivo on xenograft models .
  • Comparative Analysis : Another study compared the biological activity of this compound with similar thieno[3,2-d]pyrimidine derivatives and found it to be one of the most potent compounds in the series .

Data Summary

PropertyValue/Observation
Molecular FormulaC26H24BrN3O2S2C_{26}H_{24}BrN_{3}O_{2}S_{2}
Antitumor IC505 - 15 µM
MechanismTrxR inhibition; apoptosis induction
Effective Cell LinesMia PaCa-2, PANC-1

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Name Core Structure R1 (Pyrimidine) R2 (Acetamide) Yield (%) Melting Point (°C) Key NMR Peaks (δ ppm)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,5-dimethylphenyl 4-bromophenyl - - -
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 1,6-Dihydropyrimidin-6-one 4-methyl 4-bromophenyl 79 >259 (dec.) 12.48 (NH), 10.22 (NHCO)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl 2-(trifluoromethyl)phenyl - - -
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidin-2,4-dione - 4-sulfamoylphenyl - - -

Key Observations:

Core Structure: The target compound and the analog in share the thieno[3,2-d]pyrimidin-4-one core, which likely enhances π-π stacking interactions compared to the simpler dihydropyrimidinone in . The tetrahydropyrimidin-2,4-dione core in introduces additional hydrogen-bonding sites via the dione moiety .

Substituent Effects :

  • R1 (Pyrimidine) :
  • The 3,5-dimethylphenyl group (target) increases steric bulk and lipophilicity compared to 4-methyl () or 4-chlorophenyl (). This may improve membrane permeability but reduce solubility .
  • R2 (Acetamide):

Synthetic Efficiency :

  • The analog in achieved a 79% yield, suggesting that the thioacetamide linkage formation is efficient under similar conditions . The target compound’s yield remains unverified but may align with this trend.

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